BenchChemオンラインストアへようこそ!

3-(2-Chloro-5-fluorophenyl)propanoic acid

Lipophilicity Drug-likeness Halogen effects

3-(2-Chloro-5-fluorophenyl)propanoic acid (CAS 847492-00-6) is a halogenated aromatic carboxylic acid belonging to the phenylpropanoic acid class, characterized by a phenyl ring substituted with chlorine at the 2-position and fluorine at the 5-position linked to a propanoic acid chain. With a molecular weight of 202.61 g/mol and a computed XLogP of 2.4 , this compound serves primarily as a synthetic intermediate in pharmaceutical research, most notably as a key building block in the development of GPR40 agonists for type 2 diabetes treatment.

Molecular Formula C9H8ClFO2
Molecular Weight 202.61 g/mol
CAS No. 847492-00-6
Cat. No. B3287712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Chloro-5-fluorophenyl)propanoic acid
CAS847492-00-6
Molecular FormulaC9H8ClFO2
Molecular Weight202.61 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)CCC(=O)O)Cl
InChIInChI=1S/C9H8ClFO2/c10-8-3-2-7(11)5-6(8)1-4-9(12)13/h2-3,5H,1,4H2,(H,12,13)
InChIKeyZUGDAQDQDCTCRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Chloro-5-fluorophenyl)propanoic acid: A Dual-Halogen Phenylpropanoic Acid Building Block for Medicinal Chemistry and GPR40 Agonist Synthesis


3-(2-Chloro-5-fluorophenyl)propanoic acid (CAS 847492-00-6) is a halogenated aromatic carboxylic acid belonging to the phenylpropanoic acid class, characterized by a phenyl ring substituted with chlorine at the 2-position and fluorine at the 5-position linked to a propanoic acid chain [1]. With a molecular weight of 202.61 g/mol and a computed XLogP of 2.4 , this compound serves primarily as a synthetic intermediate in pharmaceutical research, most notably as a key building block in the development of GPR40 agonists for type 2 diabetes treatment [2].

Why 3-(2-Chloro-5-fluorophenyl)propanoic Acid Cannot Be Directly Replaced by Mono-Halogen or Di-Halogen Analogs in Research Procurement


Phenylpropanoic acids with different halogen substitution patterns exhibit substantial variation in lipophilicity, electronic properties, and steric profiles, which directly impact their performance as synthetic intermediates and their influence on the drug-likeness of downstream products [1]. The unique combination of chlorine at position 2 and fluorine at position 5 in this compound confers a distinct lipophilicity (XLogP 2.4) and molecular weight profile that cannot be replicated by simple mono-chloro (XLogP 2.3), mono-fluoro (XLogP 1.8), di-chloro, or di-fluoro analogs [2]. Replacing this compound with a less lipophilic analog may alter the pharmacokinetic properties of final drug candidates, while substitution with heavier di-chloro analogs increases molecular weight and may negatively affect bioavailability [3]. The following quantitative evidence establishes the measurable differentiation that justifies preferential procurement of this specific compound for defined applications.

Quantitative Differentiation Evidence: 3-(2-Chloro-5-fluorophenyl)propanoic Acid vs. Closest Analogs for Scientific Procurement Decisions


Lipophilicity (XLogP) Differentiation Relative to Mono-Halogenated Analogs

3-(2-Chloro-5-fluorophenyl)propanoic acid exhibits a computed XLogP of 2.4, which is 0.1 log units higher than 3-(2-chlorophenyl)propanoic acid (XLogP 2.3) and 0.6 log units higher than 3-(2-fluorophenyl)propanoic acid (XLogP 1.8) [1]. This intermediate lipophilicity positions the compound advantageously for medicinal chemistry applications where a specific lipophilicity window is critical for target engagement, offering a measurable differentiation from the less lipophilic mono-fluoro analog [2].

Lipophilicity Drug-likeness Halogen effects

Molecular Weight Differentiation Relative to Mono- and Di-Halogenated Analogs

The molecular weight of 3-(2-chloro-5-fluorophenyl)propanoic acid is 202.61 g/mol, compared to 184.62 g/mol for 3-(2-chlorophenyl)propanoic acid, 168.16 g/mol for 3-(2-fluorophenyl)propanoic acid, 219.06 g/mol for 3-(2,5-dichlorophenyl)propanoic acid, and 186.16 g/mol for 3-(2,5-difluorophenyl)propanoic acid [1]. The compound's MW falls comfortably within the preferred range for lead-like compounds (MW < 250 Da), whereas the di-chloro analog approaches a threshold that may hinder further optimization [2].

Molecular weight Bioavailability Lead-likeness

Boiling Point Differentiation as a Thermal Stability Indicator for Process Chemistry

The predicted boiling point of 3-(2-chloro-5-fluorophenyl)propanoic acid is 302.4 ± 27.0 °C at 760 mmHg, which is approximately 4 °C lower than 3-(2-chlorophenyl)propanoic acid (306.6 ± 17.0 °C) and 28.7 °C higher than 3-(2-fluorophenyl)propanoic acid (273.7 ± 15.0 °C) . This intermediate boiling point reflects modulated intermolecular interactions due to the mixed halogen substitution pattern, with implications for purification process design .

Boiling point Thermal stability Process chemistry

Orthogonal Synthetic Utility: Dual Halogen Reactivity for Sequential Diversification

The presence of both chloro and fluoro substituents on the phenyl ring enables sequential chemoselective transformations: the chlorine atom undergoes Suzuki-Miyaura cross-coupling under standard Pd-catalyzed conditions, while the fluorine atom can be activated for nucleophilic aromatic substitution (SNAr) under more forcing conditions [1]. In contrast, 3-(2-chlorophenyl)propanoic acid lacks the fluorine handle for SNAr, and 3-(2-fluorophenyl)propanoic acid cannot exploit the typically higher reactivity of aryl chlorides in certain cross-coupling protocols [2]. This dual reactivity—two orthogonal handles versus one—provides a strategic advantage in constructing complex drug-like molecules without additional protection/deprotection steps [3].

Cross-coupling Orthogonal reactivity Suzuki-Miyaura SNAr

Documented Use in GPR40 Agonist Patents as a Validated Building Block

3-(2-Chloro-5-fluorophenyl)propanoic acid has been explicitly utilized as a key building block in the synthesis of GPR40 (FFA1) agonists described in patent WO 2012/136221A1, where the ortho-fluoro substitution pattern was identified as critical for target engagement [1]. Among compounds derived from this scaffold, GPR40 agonist activity spans from 2.2 nM to 2,200 nM EC50 in HEK293 cells expressing human GPR40, demonstrating the motif's role in achieving high potency [2]. This validated precedent reduces route development risk for research groups requiring a reliable intermediate scaffold for SAR exploration.

GPR40 agonists Type 2 diabetes Insulin secretion FFA1

Optimal Procurement Scenarios for 3-(2-Chloro-5-fluorophenyl)propanoic Acid in Scientific Research and Industrial Chemistry


Drug Discovery Programs Targeting GPR40 (FFA1) for Type 2 Diabetes

Research groups pursuing GPR40 agonists should source 3-(2-chloro-5-fluorophenyl)propanoic acid as the preferred phenylpropanoic acid building block. Its use is validated in patent WO 2012/136221A1, and derivatives incorporating this scaffold have achieved EC50 values as low as 2.2 nM at human GPR40 (HEK293 cell-based FLIPR assay), spanning a tunable 1,000-fold potency range [1]. Substitution with a non-validated mono-halogen analog would risk unproductive SAR exploration and potential loss of target potency.

Sequential Derivatization via Orthogonal Cross-Coupling Chemistry

Synthetic chemists requiring a building block for sequential, chemoselective functionalization (e.g., Suzuki-Miyaura coupling at the Cl position followed by SNAr at the F position) should select this compound over mono-halogen alternatives. The dual halogen handles provide two distinct points of diversification, potentially reducing synthetic step count by 1-2 steps relative to a sequential protection-based approach using mono-halogen compounds [2].

Lead Optimization Programs Requiring Precise Lipophilicity Control

Medicinal chemists needing a building block with an XLogP of approximately 2.4—providing a 0.6 log unit advantage over the less lipophilic mono-fluoro analog (XLogP 1.8) and a 0.1 log unit advantage over the mono-chloro analog (XLogP 2.3)—should procure this compound to fine-tune the lipophilicity of lead series without resorting to the excessive molecular weight of di-chloro analogs [3]. A 0.6 LogP increase can correspond to a ~4-fold increase in membrane permeability, a meaningful difference in optimizing drug-like properties.

Quote Request

Request a Quote for 3-(2-Chloro-5-fluorophenyl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.